2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide
Description
This compound is a quinoline-derived acetamide featuring a benzenesulfonyl group at position 3, a methyl substituent at position 6 of the dihydroquinolinone scaffold, and an N-cyclohexylacetamide side chain. The benzenesulfonyl moiety may enhance binding affinity to target proteins, while the cyclohexyl group likely influences lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17-12-13-21-18(14-17)15-22(31(29,30)20-10-6-3-7-11-20)24(28)26(21)16-23(27)25-19-8-4-2-5-9-19/h3,6-7,10-15,19H,2,4-5,8-9,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGIWRAZHYFAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide typically involves multiple steps
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of Cyclohexylacetamide Moiety: The final step involves the acylation of the quinoline derivative with cyclohexylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzenesulfonyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as carbonic anhydrase, leading to the disruption of metabolic pathways and cellular processes. The benzenesulfonyl group plays a crucial role in binding to the active site of the enzyme, while the quinoline core and cyclohexylacetamide moiety contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and functionally with analogs from the quinoline and sulfonamide families.
Structural Analogues
Key Observations:
- Sulfonyl Group Variations: The trifluoromethyl-sulfonyl chloride () is a reactive intermediate used to introduce sulfonyl groups into target molecules. In contrast, the target compound’s benzenesulfonyl group is non-reactive, suggesting a role in steric or electronic modulation during target engagement .
- Acetamide Side Chains: The chloroacetamide in the tetrahydroquinolinone analog () is a reactive handle for further functionalization, whereas the N-cyclohexylacetamide in the target compound likely enhances metabolic stability due to the bulky cyclohexyl group .
Functional and Computational Insights
- Binding Affinity Predictions : Tools like AutoDock Vina () enable docking studies to compare the target compound’s binding modes with analogs. For example, the benzenesulfonyl group may form π-π interactions with aromatic residues in enzyme active sites, while the cyclohexyl group could occupy hydrophobic pockets .
- Crystallographic Data: SHELX programs () are widely used for small-molecule crystallography. Structural data for the target compound (if available) would clarify conformational preferences, such as the orientation of the sulfonyl group relative to the quinolinone core .
Pharmacological and Industrial Relevance
- Agrochemical Potential: The trifluoromethyl-sulfonyl chloride () is employed in pesticide residue analysis, suggesting that the target compound’s sulfonyl group may confer similar stability or bioactivity in agrochemical applications .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide is a derivative of quinoline that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been identified as a potential prolyl hydroxylase inhibitor , which plays a critical role in cellular responses to hypoxia by regulating hypoxia-inducible factors (HIFs). Inhibition of prolyl hydroxylase may lead to increased levels of HIFs, promoting angiogenesis and cellular survival under low oxygen conditions .
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including human leukemia and solid tumors. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development .
Antimicrobial Properties
Research has also suggested that the compound possesses antimicrobial activity. It has been evaluated against several bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. This property is particularly relevant in the context of increasing antibiotic resistance .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
